Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes a carbamic acid esterified with a phenylmethyl group and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols or phenols. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in dichloromethane (DCM) as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release the active carbamic acid, which can then interact with specific proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: The parent compound with the formula H2NCOOH.
Carbamate esters: Compounds with the general formula R2NC(O)OR.
Ethyl carbamate: A simple ester of carbamic acid.
Uniqueness
Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester is unique due to its specific stereochemistry and the presence of both hydroxycyclohexyl and phenylmethyl groups. This combination of functional groups and stereochemistry can result in distinct chemical and biological properties compared to other carbamate esters.
Properties
IUPAC Name |
benzyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLGJJPYSFXPM-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453537 |
Source
|
Record name | Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187333-96-6 |
Source
|
Record name | Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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